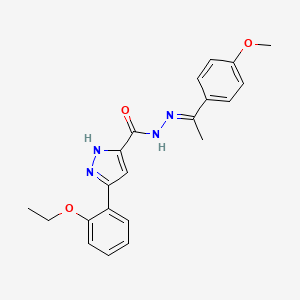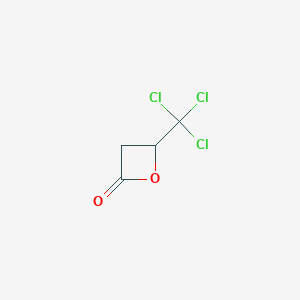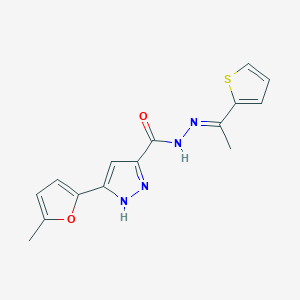![molecular formula C13H11ClN2OS B11994296 N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11994296.png)
N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiophene ring and a hydrazone linkage, which are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-chloroacetophenone and 2-thiophenecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process can be catalyzed by acids like hydrochloric acid or sulfuric acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is used as a ligand in coordination chemistry to form metal complexes
Biology
Biologically, this compound exhibits antimicrobial and antifungal activities. It is investigated for its potential use in developing new antibiotics and antifungal agents.
Medicine
In the medical field, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Industry
Industrially, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
- N’-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]-2-pyridinecarbohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]-2-benzothiazolecarbohydrazide
Uniqueness
Compared to these similar compounds, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
特性
分子式 |
C13H11ClN2OS |
|---|---|
分子量 |
278.76 g/mol |
IUPAC名 |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2OS/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+ |
InChIキー |
RUWOYSVYFXHIJQ-OQLLNIDSSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)Cl |
正規SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate](/img/structure/B11994215.png)



![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994248.png)




![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11994271.png)

![2-ethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl chloroacetate](/img/structure/B11994290.png)


